Feniralstat
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Overview
Description
It has an IC50 value of 6.7 nanomolar for human plasma kallikrein, making it highly effective in its inhibitory action . Feniralstat does not inhibit human KLK1, human FXIa, or human Factor XIIa, with IC50 values greater than 40 micromolar for these enzymes . This compound is primarily investigated for its potential therapeutic applications in treating conditions such as hereditary angioedema and diabetic macular edema .
Preparation Methods
Synthetic Routes and Reaction Conditions: Feniralstat is synthesized through a multi-step process involving the formation of a pyrazole coreThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Feniralstat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Feniralstat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of kallikrein and related enzymes.
Biology: Investigated for its effects on various biological pathways involving kallikrein.
Medicine: Explored as a potential therapeutic agent for treating hereditary angioedema and diabetic macular edema.
Industry: Used in the development of new pharmaceuticals targeting kallikrein-related pathways.
Mechanism of Action
Feniralstat exerts its effects by inhibiting the activity of human plasma kallikrein. This enzyme plays a crucial role in the kallikrein-kinin system, which is involved in various physiological processes, including inflammation and blood pressure regulation. By inhibiting kallikrein, this compound reduces the production of bradykinin, a peptide that causes blood vessels to dilate and become more permeable. This mechanism is particularly beneficial in conditions like hereditary angioedema, where excessive bradykinin production leads to severe swelling .
Comparison with Similar Compounds
Sebetralstat: Another kallikrein inhibitor developed by KalVista Pharmaceuticals.
Ecallantide: A recombinant protein that inhibits plasma kallikrein and is used to treat acute attacks of hereditary angioedema.
Icatibant: A bradykinin receptor antagonist used to treat hereditary angioedema by blocking the effects of bradykinin.
Uniqueness of Feniralstat: this compound is unique due to its high specificity for human plasma kallikrein and its lack of inhibition on other related enzymes like KLK1, FXIa, and Factor XIIa. This specificity reduces the likelihood of off-target effects and makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
2166320-76-7 |
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Molecular Formula |
C26H25F2N5O4 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-1-[[4-[(5-fluoro-2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25F2N5O4/c1-36-16-22-20(26(35)30-11-21-25(28)23(37-2)9-10-29-21)15-33(31-22)13-18-5-3-17(4-6-18)12-32-14-19(27)7-8-24(32)34/h3-10,14-15H,11-13,16H2,1-2H3,(H,30,35) |
InChI Key |
ZRUFVDPYHLTYPD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=C(C=CC4=O)F |
Origin of Product |
United States |
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